molecular formula C15H21NO9 B1222383 Deoxyfructose L-dopa CAS No. 81619-12-7

Deoxyfructose L-dopa

カタログ番号: B1222383
CAS番号: 81619-12-7
分子量: 359.33 g/mol
InChIキー: CMJMNLLULOWDQJ-KJXAWDOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deoxyfructose L-dopa, also known as this compound, is a useful research compound. Its molecular formula is C15H21NO9 and its molecular weight is 359.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuroimaging Applications

Deoxyfructose L-Dopa is primarily utilized in positron emission tomography (PET) imaging. The compound is labeled with fluorine-18 to create 6-[18F]fluoro-L-DOPA, which serves as a neurotracer. Its applications include:

  • Diagnosis of Neuropsychiatric Diseases : It is effective in imaging conditions like Parkinson's disease and other movement disorders due to its ability to highlight dopamine activity in the brain .
  • Tumor Imaging : Recent advancements have shown that 6-[18F]fluoro-L-DOPA can also be used for imaging neuroendocrine tumors, pheochromocytoma, and pancreatic adenocarcinoma. The compound's uptake in malignant tissues is attributed to the upregulation of amino acid transporters due to increased cellular proliferation .
Application AreaSpecific Use Case
Neuropsychiatric ImagingParkinson's disease, depression
Tumor ImagingNeuroendocrine tumors, pheochromocytoma

Therapeutic Applications

L-Dopa itself has been a cornerstone in the treatment of Parkinson's disease. The therapeutic implications of this compound include:

  • Symptomatic Relief : Chronic administration of L-Dopa improves motor symptoms significantly compared to placebo treatments. Studies indicate that optimal dosing (e.g., 300 mg/day) yields substantial improvements in Unified Parkinson's Disease Rating Scale (UPDRS) scores .
  • Disease Modification : Recent trials have explored the potential disease-modifying effects of early L-Dopa treatment, suggesting that it may alter the progression of Parkinson's disease when administered early in the disease course .
Therapeutic UseDescription
Symptomatic TreatmentImproves motor function in Parkinson's patients
Disease ModificationPotentially alters disease progression

Mechanistic Insights

Research into the mechanisms by which this compound operates has revealed its interaction with dopamine receptors:

  • Dopamine Receptor Activation : Studies demonstrate that dopamine formed from L-Dopa stimulates both D1 and D2 receptors, contributing to its motor effects. This dual receptor activation is crucial for understanding its pharmacodynamics in treating movement disorders .

Innovations in Drug Delivery

Recent advancements have led to the development of smart sensors aimed at optimizing L-Dopa dosage:

  • Smartphone-Based Sensors : Researchers have designed devices that detect L-Dopa concentrations in biological samples, allowing for real-time adjustments to medication dosages. This innovation enhances patient management by ensuring optimal therapeutic levels are maintained .

Case Studies and Clinical Trials

Several clinical trials have highlighted the efficacy and safety of this compound:

  • ELLDOPA Study : This trial indicated that a dosage of 300 mg/day was superior to placebo, with significant improvements noted over time .
  • LEAP Study : A delayed-start trial demonstrated that early treatment with L-Dopa could lead to better outcomes compared to delayed initiation .

特性

CAS番号

81619-12-7

分子式

C15H21NO9

分子量

359.33 g/mol

IUPAC名

(2S)-3-(3,4-dihydroxyphenyl)-2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid

InChI

InChI=1S/C15H21NO9/c17-9-2-1-7(4-10(9)18)3-8(14(22)23)16-6-15(24)13(21)12(20)11(19)5-25-15/h1-2,4,8,11-13,16-21,24H,3,5-6H2,(H,22,23)/t8-,11+,12+,13-,15+/m0/s1

InChIキー

CMJMNLLULOWDQJ-KJXAWDOSSA-N

SMILES

C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O

異性体SMILES

C1[C@H]([C@H]([C@@H]([C@](O1)(CN[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O

正規SMILES

C1C(C(C(C(O1)(CNC(CC2=CC(=C(C=C2)O)O)C(=O)O)O)O)O)O

同義語

deoxyfructose L-DOPA
desoxyfructo-L-DOPA

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。